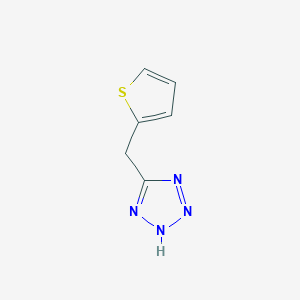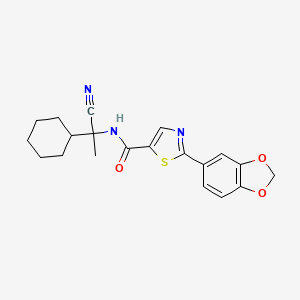
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine, also known as EtAM, is a synthetic compound that belongs to the class of amines. It has gained significant attention in recent years due to its potential applications in scientific research. EtAM is a chiral molecule, meaning it has two mirror image forms. The (2R)-enantiomer of EtAM is the active form and has been found to exhibit interesting biological properties.
Mécanisme D'action
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine acts as an agonist for GPR35, a receptor that is expressed in various tissues throughout the body, including the immune system, gastrointestinal tract, and central nervous system. Upon binding to GPR35, (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine activates downstream signaling pathways that lead to various physiological effects.
Biochemical and Physiological Effects:
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to modulate the immune response and exhibit anti-cancer properties. Additionally, (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine has been found to have an impact on the cardiovascular system, with studies showing that it can lower blood pressure and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine in scientific research is its selectivity for GPR35. This allows researchers to study the specific effects of GPR35 activation without the potential confounding effects of other receptors. However, one limitation of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine is its relatively low potency compared to other GPR35 agonists. This can make it challenging to achieve the desired effects in some experiments.
Orientations Futures
There are several potential future directions for research on (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine. One area of interest is its potential as a therapeutic agent for various diseases, including inflammatory bowel disease, cancer, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine on GPR35 and its downstream signaling pathways. Finally, the development of more potent GPR35 agonists could provide new tools for studying the physiological effects of GPR35 activation.
Méthodes De Synthèse
The synthesis of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine involves the reaction of 3-ethyloxetan-3-ol with (2R)-2-amino-1-propanol in the presence of a catalyst. This reaction produces the (2R)-enantiomer of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine in high yield and purity.
Applications De Recherche Scientifique
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine has been found to exhibit interesting biological properties, making it a promising candidate for scientific research. It has been shown to act as a selective agonist for the G protein-coupled receptor 35 (GPR35). GPR35 is a relatively new receptor that has been implicated in various physiological processes, including inflammation, pain, and cancer. (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Propriétés
IUPAC Name |
(2R)-2-(3-ethyloxetan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-8(5-10-6-8)7(2)4-9/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHWATGKDCRHKD-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(COC1)[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)
![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2693175.png)
![(1S,5R)-Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]](/img/structure/B2693176.png)
![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2693178.png)


![N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2693183.png)
![(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B2693184.png)


